N~2~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-FURAMIDE
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Overview
Description
N~2~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an isopropylideneaminooxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-FURAMIDE typically involves multiple steps. One common method includes the reaction of 3-nitrophenol with isopropylidenehydroxylamine to form the intermediate 3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENOL. This intermediate is then reacted with 2-furoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Amino derivatives: Reduction of the nitro group yields amino derivatives.
Tetrahydrofuran derivatives: Hydrogenation of the furan ring results in tetrahydrofuran derivatives.
Substituted phenyl derivatives: Nucleophilic substitution yields various substituted phenyl derivatives.
Scientific Research Applications
N~2~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The furan ring and isopropylideneaminooxy moiety can also participate in various biochemical reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE
- N-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)BENZAMIDE
Uniqueness
N~2~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)-2-FURAMIDE is unique due to its combination of a furan ring and a nitrophenyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13N3O5 |
---|---|
Molecular Weight |
303.27g/mol |
IUPAC Name |
N-[3-nitro-5-(propan-2-ylideneamino)oxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13N3O5/c1-9(2)16-22-12-7-10(6-11(8-12)17(19)20)15-14(18)13-4-3-5-21-13/h3-8H,1-2H3,(H,15,18) |
InChI Key |
RIXPFGBGYWNBSU-UHFFFAOYSA-N |
SMILES |
CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2)C |
Canonical SMILES |
CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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